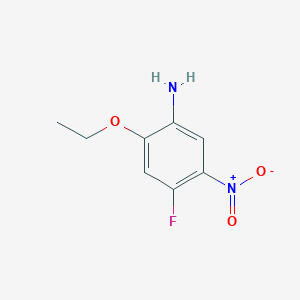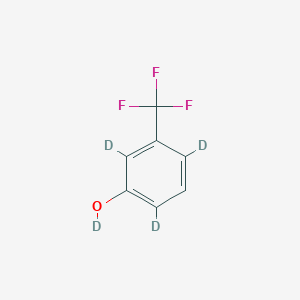
3-(Trifluoromethyl)phenol-2,4,6-d3,od
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)phenol-2,4,6-d3,od is a deuterated derivative of 3-(trifluoromethyl)phenol. This compound is characterized by the presence of three deuterium atoms at the 2, 4, and 6 positions on the phenol ring, and a trifluoromethyl group at the 3 position. The deuterium atoms make this compound useful in various scientific research applications, particularly in studies involving isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)phenol-2,4,6-d3,od typically involves the introduction of deuterium atoms into the phenol ring. One common method is the deuteration of 3-(trifluoromethyl)phenol using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
3-(Trifluoromethyl)phenol-2,4,6-d3,od undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Methyl-substituted phenols.
Substitution: Halogenated or nitrated phenols.
科学研究应用
3-(Trifluoromethyl)phenol-2,4,6-d3,od is widely used in scientific research due to its isotopic labeling properties. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: Applied in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(trifluoromethyl)phenol-2,4,6-d3,od involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the rate of chemical reactions, known as the kinetic isotope effect. This property is particularly useful in studies where the rate of reaction is a critical factor. The trifluoromethyl group can also interact with various enzymes and receptors, affecting their activity and function.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)phenol: The non-deuterated version of the compound.
2-(Trifluoromethyl)phenol: A positional isomer with the trifluoromethyl group at the 2 position.
4-(Trifluoromethyl)phenol: A positional isomer with the trifluoromethyl group at the 4 position.
Uniqueness
3-(Trifluoromethyl)phenol-2,4,6-d3,od is unique due to the presence of deuterium atoms, which provide distinct advantages in isotopic labeling studies. The deuterium atoms can alter the physical and chemical properties of the compound, making it valuable in various research applications where isotopic effects are important.
属性
分子式 |
C7H5F3O |
|---|---|
分子量 |
166.13 g/mol |
IUPAC 名称 |
1,3,5-trideuterio-2-deuteriooxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H5F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H/i2D,3D,4D/hD |
InChI 键 |
UGEJOEBBMPOJMT-KVJLOAJYSA-N |
手性 SMILES |
[2H]C1=CC(=C(C(=C1C(F)(F)F)[2H])O[2H])[2H] |
规范 SMILES |
C1=CC(=CC(=C1)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[(6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12304510.png)
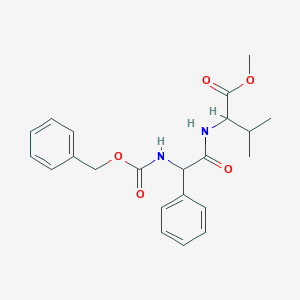
![Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl-](/img/structure/B12304524.png)
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-(2-oxoethoxy)ethoxy]ethyl]pentanamide](/img/structure/B12304527.png)
![Carbamic acid, N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, phenyl ester](/img/structure/B12304531.png)
![1-(2,4b,8,8-tetramethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl)-2-hydroxyethyl acetate](/img/structure/B12304538.png)
![(2S)-2-{[(4-Fluorophenyl)carbamoyl]amino}-4-methylpentanoic acid](/img/structure/B12304546.png)
![2-amino-1-(3-((dimethylamino)methyl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-phenylpropan-1-one dihydrochloride](/img/structure/B12304552.png)
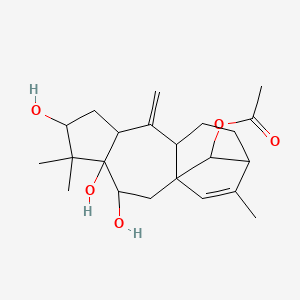
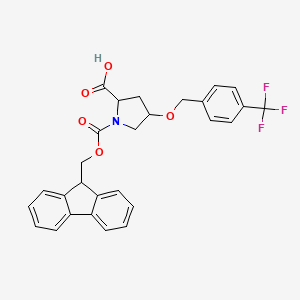
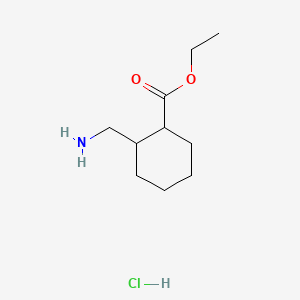
![cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro [4.5]dec-3-en-4-yl beta-D-glucopyranoside](/img/structure/B12304577.png)
